molecular formula C20H17FN2O3S B2369917 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one CAS No. 946300-47-6

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2369917
CAS No.: 946300-47-6
M. Wt: 384.43
InChI Key: HDBWIUQAXOCTNQ-UHFFFAOYSA-N
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Description

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone core, substituted with a 3-fluorophenyl group and a 2-(4-ethoxyphenyl)-2-oxoethylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves a multi-step process:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the 2-(4-Ethoxyphenyl)-2-Oxoethylthio Group: This step involves the formation of a thioether linkage between the pyrazinone core and the 2-(4-ethoxyphenyl)-2-oxoethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
  • 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(4-chlorophenyl)pyrazin-2(1H)-one
  • 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-methylphenyl)pyrazin-2(1H)-one

Uniqueness

The uniqueness of 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3-fluorophenyl group, in particular, can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-2-26-17-8-6-14(7-9-17)18(24)13-27-19-20(25)23(11-10-22-19)16-5-3-4-15(21)12-16/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBWIUQAXOCTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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